molecular formula C14H9FN2O B14200317 (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858119-39-8

(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No.: B14200317
CAS No.: 858119-39-8
M. Wt: 240.23 g/mol
InChI Key: YBLLJTDMPXENEA-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

The synthesis of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 1H-pyrrolo[2,3-b]pyridine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of specific signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can be compared with other similar compounds, such as:

    (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-4-yl)methanone: This compound has a similar structure but differs in the position of the pyridine ring. It exhibits different chemical and biological properties due to this structural variation.

    (2-Fluorophenyl)(1H-pyrrolo[3,2-b]pyridin-3-yl)methanone: This compound has a different arrangement of the pyrrole and pyridine rings, leading to distinct reactivity and applications.

    (2-Fluorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone:

Properties

CAS No.

858119-39-8

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

(2-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C14H9FN2O/c15-12-6-2-1-4-10(12)13(18)11-8-17-14-9(11)5-3-7-16-14/h1-8H,(H,16,17)

InChI Key

YBLLJTDMPXENEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=CC=N3)F

Origin of Product

United States

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